3,5-Di(tert-butyldimethylsilyl) Rosuvastatin
Overview
Description
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes tert-butyl(dimethyl)silyl groups, a fluorophenyl group, and a pyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, the introduction of the fluorophenyl group, and the formation of the pyrimidinyl moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group, in particular, makes it useful for probing protein-ligand interactions and understanding the molecular basis of biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and chemical engineering.
Mechanism of Action
The mechanism of action of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidinyl moiety can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-chlorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid
- (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-bromophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid
Uniqueness
The uniqueness of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group distinguishes it from its chlorinated and brominated analogs, potentially leading to different biological activities and chemical reactivities.
Biological Activity
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a derivative of the well-known statin, Rosuvastatin, which is primarily used for lowering cholesterol levels and managing hyperlipidemia. This compound features two tert-butyldimethylsilyl groups at the 3 and 5 positions of the Rosuvastatin structure, enhancing its stability and bioavailability. The systematic name for this compound is (3R,5S,6E)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-6-heptenoic acid. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound functions primarily as an HMG-CoA reductase inhibitor . This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively lowers cholesterol levels in the bloodstream. The inhibition mechanism involves binding to the active site of HMG-CoA reductase, thereby preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
Key Pharmacological Effects:
- Cholesterol Reduction : Demonstrated potent inhibition of cholesterol synthesis in preclinical studies.
- Anti-inflammatory Properties : Potential to reduce inflammation markers, contributing to cardiovascular protection.
- Endothelial Function Improvement : May enhance endothelial function, which is vital for vascular health.
In Vitro Studies
Research indicates that this compound retains similar biological activities to Rosuvastatin. For instance:
In Vivo Studies
In animal models (rats and dogs), prolonged HMG-CoA reductase inhibitory activity was noted following oral administration:
Parameter | Value |
---|---|
Terminal Half-Life | ~20 hours |
Maximum Plasma Concentration | Dose-dependent increase observed . |
Clinical Implications
The biological activity of this compound suggests several potential clinical applications:
- Hyperlipidemia Management : Effective in reducing LDL cholesterol levels.
- Cardiovascular Disease Prevention : Due to its anti-inflammatory properties and improvement in endothelial function.
- Potential Use in Combination Therapy : Can be combined with other lipid-lowering agents for enhanced efficacy.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of Rosuvastatin derivatives. For example:
- Study on Efficacy : A clinical trial demonstrated that patients receiving Rosuvastatin showed a significant reduction in LDL cholesterol compared to placebo groups.
- Safety Profile Analysis : Long-term studies indicated a favorable safety profile with minimal side effects reported.
Properties
IUPAC Name |
(E,3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQVMRJPZGRCX-PDLUNHRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56FN3O6SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747601 | |
Record name | (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353050-10-8 | |
Record name | (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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